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molecular formula C3H9N3O6 B8543805 Guanidine bis(carbonate)

Guanidine bis(carbonate)

Cat. No. B8543805
M. Wt: 183.12 g/mol
InChI Key: XAAAGGHJLGURGT-UHFFFAOYSA-N
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Patent
US09187462B2

Procedure details

To a stirred suspension of 4-chloro-2,6-difluorobenzaldehyde (45 g, 255 mmol) in DMA (360 mL), at room temperature under nitrogen was added guanidine bis(carbonate) (70.0 g, 382 mmol). The mixture was heated to 140° C. for 3 hours. The reaction was then cooled to room temperature followed by addition of 400 mL water with stirring. The mixture was then filtered. The solids were then collected and triturated in 200 mL methanol for 10 minutes, then filtered. These solids were then dried in vacuo to obtain 31.6 g (63%) of 7-chloro-5-fluoroquinazolin-2-amine (82a) as a brown solid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](F)[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.C(=O)(O)O.C(=O)(O)O.[NH2:20][C:21]([NH2:23])=[NH:22].O>CC(N(C)C)=O>[Cl:1][C:2]1[CH:9]=[C:8]2[C:5]([CH:6]=[N:20][C:21]([NH2:23])=[N:22]2)=[C:4]([F:11])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C(=C1)F)F
Name
Quantity
360 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(O)(O)=O.C(O)(O)=O.NC(=N)N
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
The solids were then collected
CUSTOM
Type
CUSTOM
Details
triturated in 200 mL methanol for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
These solids were then dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2C=NC(=NC2=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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